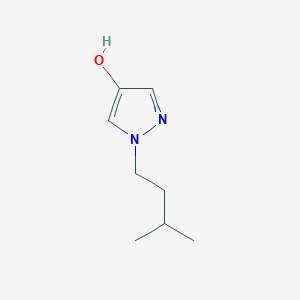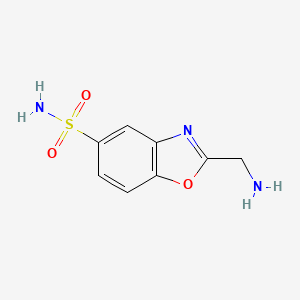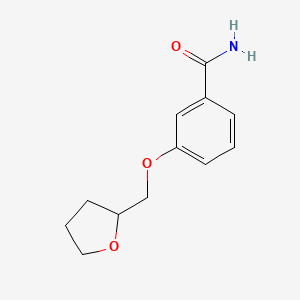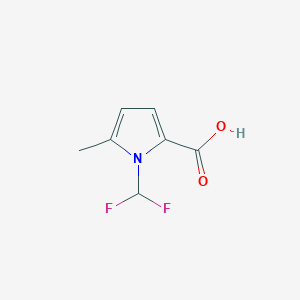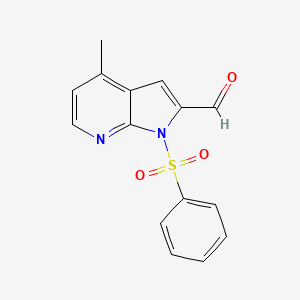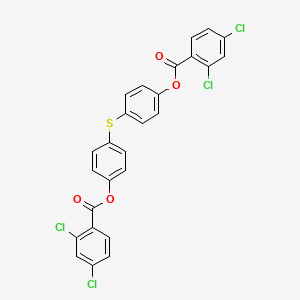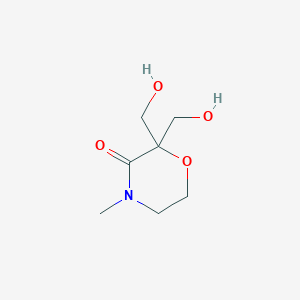
Methyl 2-chloro-6-piperazin-1-ylisonicotinate
Vue d'ensemble
Description
Molecular Structure Analysis
The IUPAC name for this compound is methyl 2-chloro-6-(1-piperazinyl)isonicotinate . Its InChI code is 1S/C11H14ClN3O2/c1-17-11(16)8-6-9(12)14-10(7-8)15-4-2-13-3-5-15/h6-7,13H,2-5H2,1H3 . The molecular weight of the compound is 255.7 .Physical And Chemical Properties Analysis
“Methyl 2-chloro-6-piperazin-1-ylisonicotinate” is a solid at ambient temperature . It has a boiling point of 72-74 degrees Celsius .Applications De Recherche Scientifique
Luminescent Properties and Photo-induced Electron Transfer
Novel compounds with piperazine substituents, including a structure similar to Methyl 2-chloro-6-piperazin-1-ylisonicotinate, have been synthesized to explore their luminescent properties and potential for photo-induced electron transfer (PET). These compounds have demonstrated significant fluorescence quantum yields, making them useful for applications as pH probes and in fluorescence quenching studies. The ability to modulate fluorescence through protonation or quaternization of the alkylated amine donor presents opportunities for designing sensitive and selective sensors for various applications (Gan, Chen, Chang, & Tian, 2003).
Coordination Chemistry and Antiferromagnetic Properties
Research into the coordination chemistry of Cu(II) complexes with Mannich base ligands has revealed insights into bridging and nonbridging motifs, leading to the discovery of complexes with unique redox properties and magnetic behaviors. Such studies contribute to our understanding of the structural and electronic factors influencing the properties of metal complexes, which can be applied in the development of new materials with tailored magnetic and electrochemical characteristics (Sujatha, Rajendiran, Kannappan, Venkatesan, & Rao, 2000).
Anticonvulsant and Antimicrobial Activities
Synthesis of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, including structures related to this compound, has been undertaken to assess their anticonvulsant and antimicrobial potential. These studies have identified compounds with significant activity, highlighting the potential of such derivatives in the development of new therapeutic agents (Aytemir, Çalış, & Özalp, 2004).
Antiproliferative Activity Against Cancer Cell Lines
A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. These compounds have demonstrated potential as anticancer agents, with some exhibiting significant efficacy, suggesting their utility in cancer treatment (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-chloro-6-piperazin-1-ylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-17-11(16)8-6-9(12)14-10(7-8)15-4-2-13-3-5-15/h6-7,13H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHRZMPQKUSFEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



